3-Phenyl-1,4,2-dioxazole-5-carboxylic acid

Description

Contextualization within the Landscape of Heterocyclic Organic Chemistry

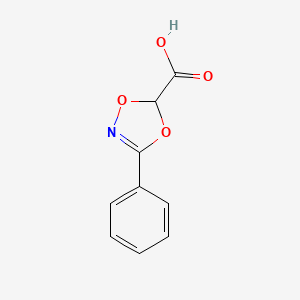

Heterocyclic organic chemistry forms a cornerstone of modern chemical science, with its principles underpinning significant advancements in medicinal chemistry, materials science, and agrochemicals. The vast diversity of heterocyclic scaffolds allows for the fine-tuning of molecular properties, leading to a broad spectrum of applications. Within this landscape, five-membered heterocyclic rings containing multiple heteroatoms, such as the 1,4,2-dioxazole (B14750496) system, represent a class of compounds with unique reactivity and synthetic utility. The subject of this article, 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid, is a specific member of this family, characterized by a phenyl substituent and a carboxylic acid functional group.

The 1,4,2-Dioxazole Ring System: Fundamental Structural Considerations and Chemical Significance

The 1,4,2-dioxazole ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This arrangement of heteroatoms imparts distinct chemical properties to the ring system. Various synthetic methods have been developed to construct the 1,4,2-dioxazole core, including the reaction of hydroxamic acids with various reagents. osi.lvnih.govrsc.orgorganic-chemistry.org For instance, gold-catalyzed heterocyclization of hydroxamic acids with nonactivated alkynes has been shown to produce 5-methyl-1,4,2-dioxazoles. organic-chemistry.orgresearchgate.net Other routes involve the addition of benzhydroxamic acids to alkynes or diethylketals. researchgate.netresearchgate.net

The chemical significance of the 1,4,2-dioxazole ring is often associated with its role as a precursor to reactive intermediates. For example, certain 1,4,2-dioxazoles can act as N-acyl nitrene equivalents under thermal or catalytic conditions. rsc.org This reactivity has been harnessed in various transformations, including the synthesis of functionalized oxazoles through gold-catalyzed cycloadditions. researchgate.netrsc.org

Definitional and Specific Structural Aspects of this compound

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

Note: The molecular weight is calculated based on the molecular formula. Experimental data such as melting point and spectral characteristics are not widely reported in the surveyed literature.

Relationship to Synthetically Relevant 1,4,2-Dioxazole Derivatives in Chemical Literature

A closely related and extensively studied analogue is 3-phenyl-1,4,2-dioxazol-5-one (B8146842). lab-chemicals.comresearchgate.net This compound has gained significant attention as a versatile reagent in organic synthesis, particularly in the realm of C-H amidation. acs.orgacs.org It serves as a stable and safer alternative to traditionally used acyl azides for the generation of N-acyl nitrene intermediates. acs.orgacs.org The synthesis of 3-phenyl-1,4,2-dioxazol-5-one is well-established, often involving the cyclization of benzohydroxamic acid with N,N'-carbonyldiimidazole (CDI). scholaris.cajustia.com This method has been optimized for both laboratory and larger-scale preparations. acs.orgacs.org

The utility of 3-phenyl-1,4,2-dioxazol-5-one is highlighted in its application in rhodium-catalyzed C-H amidation reactions, where it demonstrates high reactivity and functional group tolerance. acs.orgacs.org Furthermore, it has found use as an electrolyte additive in lithium-ion batteries, contributing to improved cycling lifetimes. scholaris.caresearchgate.net

Table 2: Properties of 3-Phenyl-1,4,2-dioxazol-5-one

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅NO₃ | |

| Molecular Weight | 163.13 g/mol | nih.gov |

| Melting Point | 63-65 °C | scholaris.ca |

| Appearance | White crystalline solid | scholaris.ca |

| ¹H NMR (CDCl₃, 300MHz) | δ = 7.87 (dt, 2H), 7.66 (tt, 1H), 7.53 (tt, 2H) | scholaris.ca |

The key structural difference between this compound and its -5-one analogue lies in the functional group at the 5-position. The carboxylic acid (-COOH) group introduces a site of Brønsted acidity and a center for nucleophilic attack at the carbonyl carbon, leading to reactions such as esterification and amide bond formation. In contrast, the 3-phenyl-1,4,2-dioxazol-5-one possesses a cyclic anhydride-like structure, rendering the C5 carbonyl highly electrophilic and susceptible to ring-opening upon reaction with nucleophiles, a key step in its role as an amidation reagent.

The presence of the carboxylic acid functionality in this compound is expected to significantly alter its chemical reactivity compared to the -5-one derivative. While the dioxazole ring itself may retain some of its characteristic reactivity, the carboxylic acid group would likely dominate many of its chemical transformations. For instance, the acidity of the carboxylic proton would make it incompatible with many of the catalytic systems used for the -5-one analogue without prior protection.

Overview of Current Research Gaps and Future Academic Interest

Based on a review of the available chemical literature, there appears to be a significant research gap concerning the synthesis, characterization, and reactivity of this compound. While its -5-one counterpart is a well-documented and synthetically valuable compound, the carboxylic acid derivative remains largely unexplored.

Future academic interest in this compound could be directed towards several key areas:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound would be the first critical step. This could potentially involve the hydrolysis of a corresponding ester, which might be accessible through cycloaddition pathways.

Investigation of Chemical Reactivity: A thorough study of the interplay between the carboxylic acid functionality and the 1,4,2-dioxazole ring would be of fundamental interest. This would involve exploring its reactions at both the carboxylic acid group and the heterocyclic ring.

Potential Applications: Given the biological and material science applications of other heterocyclic carboxylic acids and dioxazole derivatives, exploring the potential of this compound as a novel building block in these fields would be a logical progression. Its unique combination of a phenyl group, a dioxazole ring, and a carboxylic acid moiety could lead to the development of new scaffolds with interesting properties.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,4,2-dioxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8(12)9-13-7(10-14-9)6-4-2-1-3-5-6/h1-5,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWOPVELVXHDBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Phenyl 1,4,2 Dioxazole 5 Carboxylic Acid

De Novo Synthesis Approaches to the 1,4,2-Dioxazole (B14750496) Ring System with a Carboxylic Acid Functionality

The direct synthesis of the 1,4,2-dioxazole ring bearing a carboxylic acid at the 5-position presents a significant synthetic challenge. The majority of reported methods focus on the formation of the more stable 3-phenyl-1,4,2-dioxazol-5-one (B8146842), which can then be considered a precursor to the desired carboxylic acid.

Exploration of Cycloaddition Reactions in Dioxazole Ring Formation

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings. In the context of 1,4,2-dioxazoles, the reaction of nitrosocarbonyl compounds with suitable dienophiles can lead to the formation of the dioxazole ring. For instance, the oxidation of hydroxamic acids can generate nitrosocarbonyl intermediates, which then undergo cycloaddition. rsc.org While this method is effective for forming the core ring structure, the direct incorporation of a carboxylic acid group at the 5-position via this route is not well-documented. The challenge lies in the compatibility of the carboxylic acid functionality with the reaction conditions required for the generation and cycloaddition of the nitrosocarbonyl species.

Another potential cycloaddition approach involves the reaction of hydroxamic acids with activated alkynes, such as acetylene (B1199291) esters, which has been shown to produce 3-substituted 5-methoxycarbonyl-5-methoxycarbonylmethyl-1,4,2-dioxazoles. researchgate.net This suggests that a suitably substituted alkyne could potentially introduce a precursor to the carboxylic acid group.

Strategic Incorporation of the Carboxylic Acid Moiety During Ring Construction

A more common and practical approach to obtaining the 1,4,2-dioxazole ring is through the cyclization of a hydroxamic acid with a carbonylating agent. A widely used method involves the reaction of benzohydroxamic acid with N,N'-carbonyldiimidazole (CDI) to form 3-phenyl-1,4,2-dioxazol-5-one. scholaris.cagoogle.comacs.org This reaction is typically carried out in solvents like dichloromethane, acetonitrile, or ethyl acetate (B1210297). scholaris.caacs.org

A one-pot synthesis has been developed, starting from commercially available aryl acyl chlorides, hydroxylamine (B1172632) hydrochloride, and CDI. This method avoids the isolation of the intermediate hydroxamic acid and utilizes more environmentally benign solvents like ethyl acetate and N,N-dimethylformamide (DMF). scholaris.caresearchgate.net

| Starting Materials | Reagents | Solvent | Yield (%) | Reference |

| Benzoyl chloride, Hydroxylamine hydrochloride | Triethylamine, N,N'-Carbonyldiimidazole | Ethyl acetate/DMF | 81 | scholaris.ca |

| Benzohydroxamic acid | N,N'-Carbonyldiimidazole | Dichloromethane | - | scholaris.ca |

| Benzohydroxamic acid | N,N'-Carbonyldiimidazole | Ethyl acetate | - | acs.org |

This table showcases various methods for the synthesis of 3-phenyl-1,4,2-dioxazol-5-one, a key precursor to the target carboxylic acid.

While these methods efficiently produce the dioxazol-5-one, the direct synthesis of the corresponding carboxylic acid during the ring formation remains an area for further research. The primary strategy, therefore, shifts to the transformation of the readily available 3-phenyl-1,4,2-dioxazol-5-one.

Transformation-Based Synthesis of 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid from Related Dioxazole Derivatives

The most plausible route to this compound involves the hydrolysis of the corresponding 3-phenyl-1,4,2-dioxazol-5-one. This transformation involves the cleavage of the endocyclic ester bond (a lactone) to yield the carboxylic acid and the corresponding hydroxamic acid functionality.

Hydrolytic Conversion of 3-Phenyl-1,4,2-dioxazol-5-one to the Carboxylic Acid

The hydrolysis of the lactone within the 3-phenyl-1,4,2-dioxazol-5-one ring is a critical step to unmask the carboxylic acid functionality. This process can be catalyzed by either acid or base. The product of this hydrolysis is expected to be benzohydroxamic acid, as the dioxazolone itself is formed from it. acs.org

The acid-catalyzed hydrolysis of esters and lactones typically proceeds through a series of protonation and nucleophilic attack steps. viu.ca For 3-phenyl-1,4,2-dioxazol-5-one, the mechanism is proposed to initiate with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the hydroxamic acid moiety would lead to the formation of the carboxylic acid.

A detailed kinetic and mechanistic study on the acid-catalyzed hydrolysis of 5-substituted-1H,3H-2,1,3-benzothiadiazole 2,2-dioxides revealed a switch from an A2 to an A1 mechanism depending on the acid concentration. researchgate.net A similar detailed investigation for 3-phenyl-1,4,2-dioxazol-5-one would be necessary to fully elucidate the operative mechanism under various acidic conditions.

Proposed Acid-Catalyzed Hydrolysis Mechanism:

Protonation: The carbonyl oxygen of the dioxazolone is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the ring oxygen atoms.

Ring Opening: The C-O bond of the ring cleaves, leading to the open-chain intermediate.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final product.

Base-catalyzed hydrolysis of esters, known as saponification, is a well-established reaction. In the case of 3-phenyl-1,4,2-dioxazol-5-one, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the endocyclic ester bond and the formation of the carboxylate and the corresponding hydroxamic acid anion. Protonation during workup would then yield the final carboxylic acid. It has been noted that strong bases like sodium hydroxide can cause the hydrolysis of 3-phenyl-1,4,2-dioxazol-5-one. scholaris.ca

Proposed Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the dioxazolone.

Ring Opening: The tetrahedral intermediate collapses, cleaving the C-O bond of the ring to form the carboxylate and the hydroxamate anion.

Protonation: Acidic workup protonates the carboxylate and hydroxamate anions to yield the final products.

| Catalyst | Proposed Mechanism | Key Steps |

| Acid (H₃O⁺) | A-AC2 type | Protonation of carbonyl, nucleophilic attack by water, proton transfer, ring opening, deprotonation. |

| Base (OH⁻) | B-AC2 type | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, ring opening. |

This table summarizes the proposed mechanisms for the hydrolysis of 3-phenyl-1,4,2-dioxazol-5-one.

Optimization of Reaction Conditions for Efficient Carboxylic Acid Formation

No literature is available to provide data on the optimization of reaction conditions such as solvent, temperature, catalyst, and reaction time for the formation of this compound.

Other Functional Group Interconversions on Pre-formed Dioxazole Scaffolds

There are no documented methods for the interconversion of other functional groups on a pre-formed 3-phenyl-1,4,2-dioxazole scaffold to yield a carboxylic acid at the 5-position.

Chemo- and Regioselectivity in this compound Synthesis

Without established synthetic routes, a discussion on the chemo- and regioselectivity issues and how they are addressed in the synthesis of this specific compound is not possible.

Evaluation of Methodological Advancements for Scalable and Efficient Synthesis

An evaluation of methodological advancements for the scalable and efficient synthesis of this compound cannot be conducted due to the lack of any reported synthesis.

Exploration of the Chemical Reactivity and Mechanistic Pathways of 3 Phenyl 1,4,2 Dioxazole 5 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group capable of undergoing a wide range of chemical transformations. Its reactivity is central to the synthesis of various derivatives of the parent molecule.

Derivatization via Esterification Reactions

Carboxylic acids are readily converted into esters through reaction with alcohols, typically in the presence of a strong acid catalyst in a process known as Fischer esterification. For 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid, this reaction would involve protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by an alcohol molecule. Subsequent elimination of a water molecule yields the corresponding ester. This derivatization is crucial for modifying the compound's solubility and for its use in further synthetic steps.

Table 1: Potential Esters Derived from this compound

| Reactant Alcohol | Ester Product Name | Molecular Formula of Product |

|---|---|---|

| Methanol | Methyl 3-phenyl-1,4,2-dioxazole-5-carboxylate | C₁₀H₉NO₄ |

| Ethanol | Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate | C₁₁H₁₁NO₄ |

| Isopropanol | Isopropyl 3-phenyl-1,4,2-dioxazole-5-carboxylate | C₁₂H₁₃NO₄ |

Derivatization via Amidation Reactions (e.g., Formation of this compound amide)

The conversion of carboxylic acids to amides is a fundamental reaction in organic synthesis, often requiring the activation of the carboxylic acid. lookchemmall.com Direct reaction with an amine is generally unfavorable; therefore, coupling agents or conversion to a more reactive intermediate like an acyl halide is necessary. lookchemmall.com For instance, treatment of this compound with a halogenating agent such as thionyl chloride (SOCl₂) would yield the highly reactive 3-phenyl-1,4,2-dioxazole-5-carbonyl chloride. This intermediate would then readily react with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. Alternatively, various modern coupling agents can facilitate this transformation under milder conditions. lookchemmall.comresearchgate.net

Table 2: Potential Amides Derived from this compound

| Reactant Amine | Amide Product Name | Molecular Formula of Product |

|---|---|---|

| Ammonia | 3-Phenyl-1,4,2-dioxazole-5-carboxamide | C₉H₈N₂O₃ |

| Aniline | N-Phenyl-3-phenyl-1,4,2-dioxazole-5-carboxamide | C₁₅H₁₂N₂O₃ |

| Diethylamine | N,N-Diethyl-3-phenyl-1,4,2-dioxazole-5-carboxamide | C₁₃H₁₆N₂O₃ |

Decarboxylative Transformations

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a significant reaction for many carboxylic acids. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon CO₂ loss. For aromatic carboxylic acids, this transformation often requires high temperatures. nist.gov In the case of this compound, the presence of adjacent heteroatoms in the dioxazole ring could influence the stability of the intermediate and potentially facilitate decarboxylation under specific conditions. The decarboxylation of benzoic acids can be slow, but is promoted by the presence of base or certain catalysts. nist.gov Given that the related 3-phenyl-1,4,2-dioxazol-5-one (B8146842) readily loses CO₂ to form a reactive nitrene intermediate, it is plausible that the carboxylic acid analogue would also undergo decarboxylation, leading to the formation of 3-phenyl-1,4,2-dioxazole. acs.orgnih.gov

Salt Formation and Coordination Chemistry with Various Metal Ions

As a typical carboxylic acid, this compound readily reacts with bases (e.g., sodium hydroxide (B78521), potassium carbonate) to form the corresponding carboxylate salts (e.g., sodium 3-phenyl-1,4,2-dioxazole-5-carboxylate). The carboxylate group, with its negatively charged oxygen atoms, can act as a bidentate or monodentate ligand in coordination chemistry. orientjchem.org It can form stable complexes with a wide variety of metal ions. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other ligands. orientjchem.orgresearchgate.net The study of such metal complexes is an active area of research due to their potential applications in catalysis and materials science.

Intrinsic Reactivity of the 1,4,2-Dioxazole (B14750496) Heterocycle in this compound

The 1,4,2-dioxazole ring system is a key structural feature that dictates a significant portion of the molecule's reactivity, particularly concerning its stability and propensity to undergo ring-opening reactions.

Ring Stability and Susceptibility to Ring-Opening Reactions (excluding hydrolysis to avoid redundancy)

Heterocyclic systems containing O-O or O-N bonds are often characterized by lower thermodynamic stability compared to their all-carbon or C-N/C-O analogues. The 1,4,2-dioxazole ring possesses an N-O bond, contributing to a degree of inherent ring strain. libretexts.org Derivatives of 1,4,2-dioxazoles, particularly 1,4,2-dioxazol-5-ones, are well-documented as precursors to highly reactive N-acyl nitrene intermediates upon thermal or photochemical decomposition. rsc.orgrsc.org This transformation involves the extrusion of a stable small molecule (e.g., CO₂).

This known reactivity suggests that the 1,4,2-dioxazole ring in this compound is susceptible to fragmentation under energetic conditions. A plausible pathway for ring-opening, initiated by heat or light, could involve the homolytic cleavage of the weak N-O bond. Following an initial decarboxylation to 3-phenyl-1,4,2-dioxazole, the resulting heterocycle could fragment. Metal catalysts, particularly gold complexes, have been shown to facilitate the ring-opening of dioxazoles to generate α-imino carbene intermediates, which can then participate in cycloaddition reactions. rsc.orgrsc.orgresearchgate.netnih.gov This indicates that the ring is prone to cleavage and rearrangement to form other heterocyclic structures, such as oxazoles, under catalytic conditions. rsc.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Phenyl-1,4,2-dioxazole-5-one |

| Methyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |

| Ethanol |

| Ethyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |

| Isopropanol |

| Isopropyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |

| Benzyl alcohol |

| Benzyl 3-phenyl-1,4,2-dioxazole-5-carboxylate |

| Thionyl chloride |

| 3-Phenyl-1,4,2-dioxazole-5-carbonyl chloride |

| Ammonia |

| 3-Phenyl-1,4,2-dioxazole-5-carboxamide |

| Aniline |

| N-Phenyl-3-phenyl-1,4,2-dioxazole-5-carboxamide |

| Diethylamine |

| N,N-Diethyl-3-phenyl-1,4,2-dioxazole-5-carboxamide |

| Benzylamine |

| N-Benzyl-3-phenyl-1,4,2-dioxazole-5-carboxamide |

| Carbon dioxide |

| 3-Phenyl-1,4,2-dioxazole |

| Sodium hydroxide |

| Potassium carbonate |

| Sodium 3-phenyl-1,4,2-dioxazole-5-carboxylate |

| Oxazoles |

Electrophilic Aromatic Substitution Patterns on the Phenyl Substituent

Direct electrophilic aromatic substitution on the phenyl ring of a pre-formed 3-phenyl-1,4,2-dioxazol-5-one is not a commonly documented synthetic strategy. The reactivity of the dioxazolone ring itself often takes precedence under conditions typically used for aromatic substitution. Instead, functionally substituted analogs are almost exclusively prepared by synthesizing the heterocyclic ring from appropriately substituted precursors, primarily substituted benzoyl chlorides or benzohydroxamic acids.

This synthetic approach has been shown to be tolerant of a wide array of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. A one-pot synthesis method, which avoids the isolation of the hydroxamic acid intermediate, has proven effective for generating various derivatives. scholaris.caresearchgate.net This method demonstrates the feasibility of incorporating diverse electronic features onto the phenyl ring, which in turn can modulate the reactivity of the resulting dioxazolone. scholaris.caresearchgate.net

Table 1: Synthesis of Substituted 3-Aryl-1,4,2-dioxazol-5-ones This table summarizes the successful synthesis of various derivatives, indicating the tolerance of the reaction to different substituents on the phenyl ring.

| Substituent on Phenyl Ring | Position | Starting Material | Yield (%) | Reference |

|---|---|---|---|---|

| -H (unsubstituted) | - | Benzoyl chloride | 81 | scholaris.ca |

| -F | para | p-Fluorobenzoyl chloride | 49 | justia.comgoogle.com |

| -Cl | meta | m-Chlorobenzoyl chloride | 66 | scholaris.ca |

| -Cl | para | p-Chlorobenzoyl chloride | 49 | scholaris.ca |

| -NO₂ | para | p-Nitrobenzoyl chloride | 78 | google.com |

| -OCH₃ | para | p-Methoxybenzoyl chloride | Good Yield | scholaris.ca |

| -CH₃ | para | p-Toluoyl chloride | 77 | justia.com |

| -C(CH₃)₃ | para | 4-(tert-butyl)benzoyl chloride | - | nih.gov |

Reactivity towards Nucleophilic and Electrophilic Reagents on the Dioxazole Ring

The 1,4,2-dioxazol-5-one ring exhibits susceptibility to nucleophilic attack, primarily at the C5 carbonyl carbon. This reactivity often initiates a sequence leading to ring-opening and decarboxylation.

Reactivity with Nucleophiles:

Hydrolysis: The dioxazolone ring can be hydrolyzed by strong bases such as sodium hydroxide (NaOH), which limits the use of basic conditions during workup procedures. scholaris.ca This reaction involves nucleophilic attack of the hydroxide ion on the carbonyl group, leading to ring opening.

Amines: The reaction of 3-phenyl-1,4,2-dioxazol-5-one with amines, such as diisopropylamine, proceeds under visible light irradiation to produce unsymmetrical ureas in good to excellent yields. nih.gov This transformation occurs via decarboxylation, suggesting a mechanism where the amine attacks the carbonyl, leading to the expulsion of CO₂ and formation of a new C-N bond.

Phosphines: In a reaction analogous to the Staudinger ligation, 3-phenyl-1,4,2-dioxazol-5-one reacts with phosphines like triphenylphosphine (B44618). researchgate.net This process can be promoted thermally or by visible light. nih.govresearchgate.net The reaction involves a nucleophilic attack of the phosphine (B1218219) on the dioxazolone, which triggers the extrusion of carbon dioxide and results in the formation of an N-acyliminophosphorane (a P-N coupling product). researchgate.net This provides a safer, metal-free alternative to using acyl azides. researchgate.net

Reactivity of the dioxazole ring towards electrophiles is not widely reported in the literature, likely due to the electron-poor nature of the heterocyclic system.

Catalytic and Photochemical Reactivity of this compound

3-Phenyl-1,4,2-dioxazol-5-one is a highly versatile reagent in catalytic and photochemical transformations, primarily serving as a stable source of an N-acyl nitrene radical or a related reactive intermediate upon decarboxylation. acs.orguva.nl

Transition Metal-Mediated Transformations

This class of compounds is renowned for its application in transition metal-catalyzed C-H amidation reactions. The general mechanism involves coordination of the dioxazolone to the metal center, followed by decarboxylative activation to generate a high-valent metal-nitrenoid species. uva.nl This intermediate then undergoes insertion into a C-H bond to form the final amide product. uva.nl These reagents are considered superior to traditional acyl azides due to their enhanced stability, safety, and high coordination propensity. acs.org

Table 2: Examples of Transition Metal-Catalyzed Reactions

| Metal Catalyst | Substrate Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| [CpRhCl₂]₂ | 2-Phenylpyridine (B120327) | C(sp²)-H Amidation | Highly efficient and scalable; can be performed in greener solvents like ethyl acetate (B1210297). | acs.org |

| [CpIrCl₂]₂ | Azoxybenzene | C-H Amidation | Selective amidation directed by the azoxy group. | uva.nl |

| Ferrocenium (Cp₂Fe⁺) | Substrates with tethered arenes | Intramolecular C(sp²)-H Amidation | Proceeds via an amidyl radical precursor to form dihydroquinolinones. | acs.org |

| Iridium(III) | Tertiary/Secondary Alcohols (via oxime directing group) | C(sp³)-H Amidation | Used with specialized dioxazolones to synthesize 1,2-aminoalcohols. | nih.gov |

Organocatalytic Applications

While often used with metal catalysts, 3-phenyl-1,4,2-dioxazol-5-one can also participate in metal-free transformations. These reactions leverage its ability to generate reactive intermediates under thermal conditions without the need for a metal center.

Staudinger Reaction: As mentioned previously, the thermal reaction between the dioxazolone and a phosphine provides a metal-free route to N-acyliminophosphoranes. researchgate.net This reaction proceeds via a heat-promoted nucleophilic attack followed by CO₂ extrusion. researchgate.net

Isocyanate Formation: Thermal decomposition of dioxazolones can lead to the formation of isocyanates through a Curtius-type rearrangement. justia.comuva.nl This provides a more environmentally benign and safer pathway to these valuable synthetic intermediates compared to traditional methods that might use hazardous reagents. justia.com

Photochemical Activation and Resulting Reaction Cascades

Recent studies have highlighted the potential for activating 3-phenyl-1,4,2-dioxazol-5-one using visible light, offering a green and mild alternative to thermal or metal-catalyzed methods.

A key finding is the visible-light-induced, external catalyst-free decarboxylation of dioxazolones. nih.gov Irradiation with blue LED light (e.g., 430 nm) at room temperature promotes reactions with nucleophiles like triphenylphosphine and various amines. nih.gov These reactions lead to the efficient synthesis of phosphinimidic amides and unsymmetrical ureas, respectively, with high yields. nih.gov Mechanistic studies suggest that even trace amounts of iron (ppm level) present in the system may play a role, but the reactions proceed without the need for an added external photocatalyst. nih.gov

Furthermore, photochemical methods using a ruthenium porphyrin catalyst have been employed to achieve selective reactions between dioxazolones and sulfoximines. uva.nl

Studies on Reaction Stereoselectivity and Enantioselectivity (if applicable to chiral derivatives)

The generation of acyl nitrenes or related intermediates from 3-phenyl-1,4,2-dioxazol-5-one and its derivatives allows for their use in asymmetric catalysis when combined with chiral catalysts. These methods enable the construction of stereogenic centers with high enantioselectivity.

Notable examples include:

Enantioselective C-H Amidation: Chiral iridium catalysts have been successfully used for enantioselective intramolecular C-H amidation, leading to the formation of chiral lactams. uva.nl

Enantioselective Hydroamination: In combination with a copper hydride catalyst system, dioxazolones have been used as electrophilic amidating reagents for the enantioselective hydroamidation of vinylarenes, producing valuable chiral amides with high enantiopurity. researchgate.netjustia.com

These applications demonstrate that while the parent dioxazolone is achiral, its reactivity can be controlled in a stereoselective manner through the use of a chiral catalytic environment, making it a valuable tool for the asymmetric synthesis of nitrogen-containing molecules.

Synthesis and Characterization of Derivatives and Analogues of 3 Phenyl 1,4,2 Dioxazole 5 Carboxylic Acid

Ester and Salt Derivatives of 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid

The synthesis of ester derivatives of the 1,4,2-dioxazole (B14750496) core has been documented. For instance, a series of 3-substituted 5-methoxycarbonyl-5-methoxycarbonylmethyl-1,4,2-dioxazoles has been prepared through the addition of hydroxamic acids to acetylene (B1199291) esters rsc.org. This demonstrates the viability of introducing ester functionalities onto the dioxazole ring.

While specific examples of the direct esterification of this compound are not prevalent in the literature, standard esterification methods are expected to be applicable. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental method for ester synthesis.

Similarly, the formation of salt derivatives would proceed via standard acid-base chemistry. The reaction of this compound with a suitable inorganic or organic base would yield the corresponding salt. These derivatives are often employed to improve the solubility and handling properties of the parent compound.

Amide Derivatives of this compound

The synthesis of amide derivatives is a well-explored area, primarily through the use of 3-phenyl-1,4,2-dioxazol-5-one (B8146842) as a stable and effective amidation reagent. This compound serves as an N-acyl nitrene precursor, which can undergo various C-H amidation reactions. For example, Cp*Rh(III)-catalyzed direct C-H amidation with 3-phenyl-1,4,2-dioxazol-5-one has been shown to be a practical and scalable method for the synthesis of complex amides researchgate.net. This approach avoids the use of more hazardous reagents like acyl azides.

The general transformation involves the reaction of a substrate containing a C-H bond with 3-phenyl-1,4,2-dioxazol-5-one in the presence of a suitable catalyst, leading to the formation of a new C-N bond and the corresponding amide product.

The reactivity of the amide derivatives is intrinsically linked to the nature of the substituents on both the phenyl ring of the original dioxazole and the substrate being amidated. The electronic properties of these substituents can influence the rate and selectivity of the amidation reaction. For instance, electron-donating or electron-withdrawing groups on the phenyl ring of the 3-phenyl-1,4,2-dioxazol-5-one can modulate the reactivity of the generated N-acyl nitrene intermediate.

Systematic Modifications of the Phenyl Moiety and their Effects on Reactivity

Systematic modifications of the phenyl group at the 3-position of the 1,4,2-dioxazol-5-one ring have been investigated to tune the reactivity and properties of these compounds. A one-pot synthesis method allows for the preparation of a variety of 3-(hetero-)aryl-substituted-1,4,2-dioxazol-5-ones from commercially available aryl acyl chlorides rsc.org.

The introduction of different substituents onto the phenyl ring has a notable effect on the compound's properties and reactivity. For example, electron-withdrawing groups can enhance the electrophilicity of the dioxazole ring and influence the stability of the resulting N-acyl nitrene.

Table 1: Examples of 3-Aryl-1,4,2-dioxazol-5-ones with Modified Phenyl Moieties

| Substituent on Phenyl Ring | Compound Name | Reference |

| Hydrogen | 3-Phenyl-1,4,2-dioxazol-5-one | rsc.org |

| para-Chloro | 3-(p-Chlorophenyl)-1,4,2-dioxazol-5-one | rsc.org |

| meta-Chloro | 3-(m-Chlorophenyl)-1,4,2-dioxazol-5-one | rsc.org |

| para-Tolyl | 3-(p-Tolyl)-1,4,2-dioxazol-5-one | rsc.org |

| 2-Thiophene | 3-(2-Thiophene)-1,4,2-dioxazol-5-one | rsc.org |

These variations allow for the fine-tuning of the electronic and steric properties of the molecule, which in turn affects its utility as a reagent in organic synthesis.

Structural Variations of the Dioxazole Ring and its Substituents

Beyond modifications to the phenyl group, structural variations of the 1,4,2-dioxazole ring itself and its other substituents have been explored. New synthetic routes have been developed to access functionally substituted 1,4,2-dioxazoles. One such method involves the reaction of vinyl aryl ethers with hydroxamic acids, which proceeds under mild conditions to form the target heterocycles in good yields.

Furthermore, gold-catalyzed reactions have been employed to synthesize highly functionalized oxazoles from 1,4,2-dioxazoles, demonstrating the versatility of the dioxazole ring as a building block nih.govbeilstein-journals.orgorganic-chemistry.org. In these reactions, the 1,4,2-dioxazole acts as an N-acyl nitrene equivalent.

Design and Synthesis of Fused or Polycyclic Systems Incorporating the 1,4,2-Dioxazole Core

The 1,4,2-dioxazole core can be incorporated into more complex molecular architectures, including fused and polycyclic systems. One approach involves the intramolecular trapping of the N-acyl nitrene generated from a 1,4,2-dioxazole precursor. For instance, a gold-catalyzed reaction of a ynamide with a 1,4,2-dioxazole can lead to a cyclized indole (B1671886) derivative, indicating the formation of a fused heterocyclic system nih.gov.

Another strategy involves the Diels-Alder reaction. While the initial adducts of 1,4,2-dioxazoles in Diels-Alder reactions can be unstable and undergo rearrangement to other heterocyclic systems like pyridines, this still represents a valid method for using dioxazoles to construct more complex scaffolds researchgate.net. The reaction of nitrosocarbonyl compounds, generated in situ from hydroxamic acids, with dienes like 2,5-dimethylfuran (B142691) can yield 1,4,2-dioxazoles, which are essentially Diels-Alder type adducts rsc.org.

These examples highlight the potential of the 1,4,2-dioxazole ring system as a versatile platform for the synthesis of diverse and complex heterocyclic compounds.

Computational and Theoretical Investigations of 3 Phenyl 1,4,2 Dioxazole 5 Carboxylic Acid

Quantum Chemical Analysis of Electronic Structure, Stability, and Bonding Characteristics

Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to dissect the intrinsic properties of 3-phenyl-1,4,2-dioxazol-5-one (B8146842). These studies provide fundamental insights into the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species governs the course of a chemical reaction. wikipedia.org For 3-phenyl-1,4,2-dioxazol-5-one, its primary role as an acylnitrene precursor in transition-metal-catalyzed reactions is directly linked to its FMO characteristics.

While specific energy values are highly dependent on the computational method, the general nature of the frontier orbitals can be described. The HOMO is expected to have significant contributions from the phenyl ring and the oxygen lone pairs, while the LUMO is likely centered on the C=O carbonyl group and the N-O bond of the dioxazole ring. The energy gap between the HOMO and LUMO is an indicator of chemical stability and reactivity. snnu.edu.cn

The key reactivity of dioxazolones involves their coordination to a metal center followed by decarboxylation to generate a metal-nitrenoid intermediate. snnu.edu.cn This process is facilitated by the electronic structure of the dioxazolone, where the LUMO can accept electron density from the metal catalyst, weakening the ring structure and lowering the kinetic barrier for CO2 extrusion. snnu.edu.cn This high reactivity, superior to traditional nitrene precursors like acyl azides, is a direct consequence of its favorable FMO interactions and lower activation barriers for nitrenoid formation. snnu.edu.cnresearchgate.net

Interactive Table: Key Reactivity Insights from FMO Theory

| Orbital | Predicted Location of High Electron Density | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Phenyl ring, Oxygen lone pairs | Influences interactions with other molecules and solvents. |

| LUMO (Lowest Unoccupied Molecular Orbital) | C=O and N-O bonds of the dioxazole ring | Acts as the acceptor site for electron density from a metal catalyst, initiating the decarboxylation and nitrenoid formation. snnu.edu.cn |

Assessment of Stability and Aromaticity within the Dioxazole Ring System

The concept of aromaticity is typically associated with planar, cyclic, fully conjugated systems that follow Hückel's rule (4n+2 π-electrons). stackexchange.com The 1,4,2-dioxazol-5-one ring does not fit this description. The presence of a carbonyl group (C=O) and an sp³-hybridized oxygen atom within the five-membered ring prevents continuous cyclic delocalization of π-electrons. Therefore, the dioxazole ring itself is considered non-aromatic. stackexchange.com

However, the compound exhibits significant thermal stability, a crucial property for a chemical reagent. Differential Scanning Calorimetry (DSC) has shown that 3-phenyl-1,4,2-dioxazol-5-one is remarkably stable compared to benzoyl azide (B81097), a conventional acyl nitrene precursor. researchgate.netacs.orgresearchgate.net While benzoyl azide decomposes rapidly, the dioxazolone shows greater thermal resilience, making it safer and more convenient to handle. acs.orgresearchgate.net This stability is a key advantage in its synthetic applications. acs.org A strong exothermic decomposition event is observed, but it initiates at a relatively high temperature. nih.gov

Interactive Table: Thermal Properties of 3-Phenyl-1,4,2-dioxazol-5-one

| Parameter | Value | Significance |

|---|---|---|

| Decomposition Onset Temperature | 142 °C | Indicates higher thermal stability compared to many azide-based reagents. nih.gov |

| Enthalpy of Decomposition | -171 kJ mol⁻¹ | Quantifies the energy released during decomposition. nih.gov |

Conformational Analysis and Energetic Landscape Studies

For 3-phenyl-1,4,2-dioxazol-5-one, the energetic landscape is expected to show two low-energy minima corresponding to near-planar arrangements. The energy barrier for rotation around the C-C single bond is predicted to be relatively low, allowing for facile interconversion between conformers at room temperature. This conformational preference for planarity is a common feature in linked aromatic and heterocyclic systems, as it maximizes electronic delocalization. nih.gov

Mechanistic Probing of Reactions through Computational Modeling

Computational modeling has been indispensable for mapping out the intricate reaction mechanisms involving 3-phenyl-1,4,2-dioxazol-5-one, particularly in the widely used rhodium-catalyzed C-H amidation reactions.

Elucidation of Reaction Pathways and Identification of Transition States

The generally accepted mechanism for Rh(III)-catalyzed C-H amidation involves an "inner-sphere" pathway. snnu.edu.cn Computational studies have helped to delineate the key steps:

Coordination: The reaction initiates with the coordination of the dioxazolone to the cationic Rh(III) catalyst. Mechanistic investigations have revealed that dioxazolones have a much stronger binding affinity for the rhodium center compared to acyl azides, which contributes to their enhanced reactivity. researchgate.netacs.org

Decarboxylation and Nitrenoid Formation: Once coordinated, the dioxazolone undergoes facile decarboxylation (loss of CO₂), a step with a low kinetic barrier. snnu.edu.cn This generates the key reactive intermediate: a rhodium-acylnitrenoid (or imido) species. The existence of this transient nitrenoid has been heavily supported by mechanistic and computational studies. snnu.edu.cnyoutube.com

C-H Activation and C-N Bond Formation: The substrate, often containing a directing group, undergoes C-H bond activation to form a rhodacycle intermediate. acs.org The acylnitrenoid then inserts into the rhodium-carbon bond, leading to the formation of the new C-N bond and regeneration of the active catalyst. snnu.edu.cn

This pathway clarifies how the dioxazolone acts as a robust and efficient source for the "amido" group in these transformations. nih.gov

Prediction of Kinetic and Thermodynamic Parameters for Chemical Transformations

Kinetic studies, supported by DFT calculations, suggest that the rate-limiting step can be either the formation of the rhodium-nitrenoid intermediate or the subsequent C-H insertion process, depending on the specific substrate and conditions. researchgate.netacs.orgrsc.org Crucially, the activation energy for the imido-insertion step is low, contributing to the high efficiency of the reaction under mild conditions (e.g., 40 °C). researchgate.netacs.org

Thermodynamic measurements have confirmed the highly exothermic nature of the C-H amidation reaction.

Interactive Table: Energetic Parameters for C-H Amidation

| Parameter | Reaction | Value |

|---|---|---|

| Reaction Enthalpy (ΔH) | C-H Amidation of 2-phenylpyridine (B120327) | -290 kJ/mol acs.org |

This significant release of energy underscores the thermodynamic driving force for the reaction and necessitates careful temperature control during large-scale synthesis. acs.org

Prediction of Reactivity and Selectivity via Advanced Computational Methods

The reactivity and selectivity of heterocyclic compounds like 3-Phenyl-1,4,2-dioxazol-5-one are increasingly being explored through advanced computational methods, primarily Density Functional Theory (DFT). These theoretical calculations provide deep insights into the electronic structure of molecules, which is fundamental to understanding their chemical behavior.

DFT calculations can be employed to determine a variety of molecular properties and reactivity indices. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, electrostatic potential (ESP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In 3-Phenyl-1,4,2-dioxazol-5-one, the carbonyl carbon and the nitrogen atom are key sites of interest for reactivity, which can be quantitatively assessed through methods like Natural Bond Orbital (NBO) analysis to understand charge distribution and orbital interactions.

To illustrate the type of data generated from such studies, the following table presents hypothetical reactivity indices for 3-Phenyl-1,4,2-dioxazol-5-one, as would be calculated using DFT.

Interactive Data Table: Calculated Reactivity Indices for 3-Phenyl-1,4,2-dioxazol-5-one

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular forces |

| NBO Charge on N | -0.45 e | Predicts susceptibility to electrophilic attack |

| NBO Charge on C=O | +0.60 e | Predicts susceptibility to nucleophilic attack |

Note: The values in this table are illustrative and intended to represent the type of data obtained from DFT calculations.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and the influence of the surrounding environment, such as solvents. For a compound like 3-Phenyl-1,4,2-dioxazol-5-one, MD simulations can elucidate how it interacts with other molecules, which is crucial for understanding its role in various applications, from organic synthesis to materials science.

In a typical MD simulation, a system is set up with one or more molecules of interest surrounded by solvent molecules in a simulation box. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. This allows for the analysis of various properties, including:

Solvation Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. For example, in a polar solvent like acetonitrile, one would expect the positive end of the solvent dipoles to orient towards the oxygen atoms of the dioxazolone ring.

Hydrogen Bonding: If the solvent is protic (e.g., water or methanol), MD simulations can quantify the extent and lifetime of hydrogen bonds between the solvent and the heteroatoms of the dioxazolone.

Diffusion and Transport Properties: The diffusion coefficient of the molecule in a given solvent can be calculated, which is important for understanding reaction kinetics in solution.

Conformational Dynamics: The flexibility of the molecule, such as the rotation of the phenyl group relative to the dioxazolone ring, can be studied as a function of the solvent environment.

The following interactive table outlines the kind of data and insights that can be obtained from MD simulations of 3-Phenyl-1,4,2-dioxazol-5-one in different solvents.

Interactive Data Table: Insights from Molecular Dynamics Simulations

| Property | Solvent: Acetonitrile | Solvent: Water | Significance |

| Radial Distribution Function (g(r)) of Solvent around N atom | Peak at 3.2 Å | Peak at 2.9 Å | Shows the distance to the first solvation shell. A closer peak in water suggests stronger interaction. |

| Average Number of Hydrogen Bonds | 0 | 1.5 | Quantifies hydrogen bonding with protic solvents, affecting solubility and stability. |

| Diffusion Coefficient (x 10⁻⁵ cm²/s) | 2.1 | 1.8 | Indicates mobility in the solvent. Lower diffusion in water suggests stronger interactions. |

| Phenyl Ring Torsional Angle (degrees) | 30 ± 10 | 25 ± 8 | Describes the preferred orientation of the phenyl group, which can be influenced by the solvent. |

Note: The values in this table are for illustrative purposes to demonstrate the output of molecular dynamics simulations.

By combining DFT calculations with MD simulations, a comprehensive understanding of the chemical behavior of 3-Phenyl-1,4,2-dioxazole derivatives can be achieved, guiding their application in various chemical processes.

Prospective Research Applications and Unexplored Areas for 3 Phenyl 1,4,2 Dioxazole 5 Carboxylic Acid

Potential as a Building Block in Complex Organic Synthesis

The structure of 3-phenyl-1,4,2-dioxazol-5-one (B8146842) makes it an ideal building block for introducing complex functionalities into organic molecules. Its ability to undergo controlled ring-opening and subsequent reactions has positioned it as a valuable reagent for constructing diverse molecular frameworks.

A primary application of 3-phenyl-1,4,2-dioxazol-5-one is in the regioselective amidation of C-H bonds. researchgate.netgoogle.com This transformation allows for the direct installation of a benzamide (B126) group into a variety of substrates, a common motif in pharmaceuticals and functional materials. The reaction is typically catalyzed by transition metals like rhodium or cobalt and has been successfully applied to a range of molecular architectures. researchgate.netacs.org For example, research has demonstrated the efficient C-H amidation of 2-phenylpyridine (B120327) and the C7-amidation of indolines, showcasing the reagent's utility in modifying heterocyclic systems. acs.orgresearchgate.net The scalability of this method has been confirmed through gram-scale synthesis, underlining its practical potential. acs.org

Table 1: Examples of C-H Amidation using 3-Phenyl-1,4,2-dioxazol-5-one

| Substrate | Catalyst System | Product | Yield | Citation |

|---|---|---|---|---|

| 2-Phenylpyridine | [Cp*RhCl₂]₂ / AgNTf₂ | N-[2-(Pyridin-2-yl)phenyl]benzamide | 99% | acs.org |

| Indoline Derivatives | Rh(III) catalyst | C7-Amidated Indolines | High | researchgate.net |

| 2-Pyridinyl Ferrocenes | Cp*Co(III) catalyst | Amidated Ferrocenes | Up to 96% | researchgate.net |

Beyond simple amidation, 3-phenyl-1,4,2-dioxazol-5-one is a key precursor for constructing more complex heterocyclic scaffolds. Its reaction with N-azolo imines, catalyzed by Rh(III), provides a direct route to azolo google.comresearchgate.netdigitellinc.comtriazines. researchgate.netgoogle.com This process involves an initial C-H amidation event followed by a cyclodehydration cascade to form the final triazine ring system, a privileged structure in medicinal chemistry. researchgate.netgoogle.com Similarly, the compound has been used to synthesize quinazoline (B50416) N-oxides from simple ketoximes via a relay catalysis mechanism involving both Rh(III) and Zn(II). researchgate.net These examples demonstrate its capacity to act as a linchpin in multi-step, one-pot syntheses to rapidly build molecular complexity.

Role in Advanced Catalysis and Reagent Design

The unique chemical properties of 3-phenyl-1,4,2-dioxazol-5-one have led to its adoption in advanced catalytic methods and have spurred the design of new chemical reagents.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands, which are commonly polydentate carboxylic acids. mdpi.comuninsubria.it While 3-phenyl-1,4,2-dioxazol-5-one participates in metal-catalyzed reactions as a reagent, its direct use as a primary structural ligand for the de novo synthesis of MOFs is a largely unexplored area of research. The development of methods to incorporate this specific dioxazolone heterocycle into the backbone of a MOF could potentially create novel materials with unique catalytic or adsorption properties stemming from the reactive nature of the embedded ring system.

3-Phenyl-1,4,2-dioxazol-5-one has been established as a superior source of acyl nitrene compared to traditional precursors like benzoyl azides. acs.orgacs.org A significant advantage is its enhanced thermal stability. Differential scanning calorimetry has shown that 3-phenyl-1,4,2-dioxazol-5-one is thermally stable, whereas benzoyl azide (B81097), a conventional acyl nitrene source, decomposes rapidly. researchgate.netacs.org This stability, combined with its high reactivity in the presence of a suitable catalyst, improves the safety and efficiency of amidation reactions. acs.org The decarboxylative activation of dioxazolones proceeds under mild conditions, releasing only CO₂ as a byproduct, which has facilitated the development of stereo- and enantioselective C-N bond-forming reactions. acs.org This favorable reactivity profile has solidified its role as a versatile and environmentally cleaner amidating agent in modern organic synthesis. researchgate.netgoogle.com

Integration into Polymer Chemistry for Functional Material Development

The reactivity of the dioxazolone ring presents opportunities for its integration into polymer science to create advanced functional materials. This can be achieved either by building polymers from dioxazolone-containing monomers or by using the dioxazolone to modify existing polymers.

Research has demonstrated the creation of novel polymers through the copolymerization of unsaturated dioxazolone derivatives with common monomers such as acrylates, ethylene, or butadiene. google.com The resulting copolymers contain the reactive dioxazolone moiety as a pendant group. These functional polymers exhibit potential applications as corrosion inhibitors and as surface-active or anti-static agents for finishing papers and textiles. google.com

Furthermore, the well-established C-H amidation chemistry of 3-phenyl-1,4,2-dioxazol-5-one suggests its prospective use in post-polymerization modification (PPM). nih.gov This strategy could be employed to functionalize polymer feedstocks by directly installing amide groups onto the polymer backbone, thereby altering the material's properties. While specific examples of using 3-phenyl-1,4,2-dioxazol-5-one for PPM are not yet widely reported, the underlying chemistry is robust and represents a promising avenue for the "functional upcycling" of commodity polymers into higher-value materials. researchgate.net

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 3-Phenyl-1,4,2-dioxazole-5-carboxylic acid |

| 3-Phenyl-1,4,2-dioxazol-5-one |

| Acrylate |

| Azolo google.comresearchgate.netdigitellinc.comtriazine |

| Benzoyl azide |

| Butadiene |

| Ethylene |

| Ferrocene |

| Indoline |

| N-[2-(Pyridin-2-yl)phenyl]benzamide |

| Quinazoline N-oxide |

Interdisciplinary Research Opportunities

The unique structure of this compound also presents opportunities for interdisciplinary research, bridging organic synthesis with supramolecular chemistry, surface science, and analytical chemistry.

Supramolecular Chemistry: The molecule can act as a ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). hud.ac.ukresearchgate.netrsc.org The nitrogen and oxygen atoms of the dioxazole ring, in conjunction with the carboxylate group, provide multiple coordination sites for metal ions. nih.govmdpi.com The resulting supramolecular structures could exhibit interesting properties for gas storage, catalysis, or sensing. researchgate.net

Surface Science: Beyond simple surface modification, the controlled deposition of this molecule could be used to create patterned surfaces with specific chemical and physical properties. Techniques such as microcontact printing could be employed to generate surfaces with regions of varying functionality.

Analytical Probe Development: The phenyl-dioxazole core is a potential fluorophore. nih.govresearchgate.net Modification of the carboxylic acid group with a recognition moiety could lead to the development of fluorescent chemosensors for the detection of specific metal ions or biomolecules. nih.govresearchgate.netnih.gov The binding event would likely alter the electronic environment of the fluorophore, resulting in a detectable change in fluorescence intensity or wavelength. nih.govresearchgate.netnih.gov

Future Directions in Fundamental Chemical Research of the Dioxazole System

While the potential applications are vast, significant fundamental research is required to fully understand the chemistry of this compound and its derivatives.

Synthesis and Reactivity: A primary focus should be the development of a reliable and scalable synthesis for this compound. Subsequent studies should explore the reactivity of both the dioxazole ring and the carboxylic acid group. For instance, the stability of the dioxazole ring under various reaction conditions needs to be established.

Spectroscopic and Physicochemical Characterization: A thorough characterization of the molecule's spectroscopic properties (NMR, IR, UV-Vis, and fluorescence) is essential. mdpi.com Determination of its pKa, redox potential, and other physicochemical parameters will provide a foundation for its application in various fields.

Computational Studies: Theoretical calculations can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity. These studies can guide the design of new derivatives with optimized properties for specific applications.

Q & A

Q. Q1. What are the optimal synthetic routes for 3-phenyl-1,4,2-dioxazole-5-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors like substituted carboxylic acids or esters with appropriate amines or hydrazines. For example, analogous heterocycles (e.g., pyrazole-4-carboxylic acids) are synthesized via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids in excess for 15 hours . Key parameters include:

- Reagent stoichiometry : Excess aryl acid drives the reaction to completion.

- Temperature control : Prolonged reflux (~15 hours) ensures cyclization.

- Work-up : Cooling and pouring onto crushed ice facilitates crystallization.

Yield optimization may require adjusting solvent polarity (e.g., DMF vs. ethanol) or using catalysts like PTSA (para-toluenesulfonic acid) for acid-mediated cyclization .

Q. Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1720 cm⁻¹, dioxazole ring vibrations at 1450–1600 cm⁻¹) .

- NMR :

- HPLC-MS : Quantify purity and confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈N₂O₃ at m/z 219.07) .

Advanced Research Questions

Q. Q3. How does the electronic environment of the phenyl ring influence the stability and reactivity of this compound under varying pH conditions?

Methodological Answer: Electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the phenyl ring enhance acidity of the carboxylic group but may destabilize the dioxazole ring under basic conditions. To assess this:

pH-dependent stability studies : Monitor degradation via UV-Vis (λmax shifts) or HPLC at pH 2–12.

DFT calculations : Compare HOMO-LUMO gaps and Fukui indices to predict reactive sites .

Experimental validation : Substituent effects correlate with Hammett σ values, where electron-deficient rings accelerate hydrolysis in alkaline media .

Q. Q4. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-311++G(d,p) to calculate electrostatic potential maps and charge distribution, identifying nucleophilic/electrophilic regions .

- Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2 or kinases). Validate with MD simulations (100 ns) to assess binding stability .

- QSAR models : Correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values from enzyme inhibition assays .

Q. Q5. How can regioselectivity challenges in the functionalization of the dioxazole ring be addressed?

Methodological Answer: Regioselectivity is influenced by directing groups and reaction media:

- Electrophilic substitution : Use -COOH as a meta-directing group to guide nitration/sulfonation to specific positions.

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively modifies para positions relative to the carboxylic acid .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

Q. Q6. How should contradictory data on the compound’s solubility and crystallinity be resolved?

Methodological Answer: Contradictions often arise from polymorphic forms or measurement techniques:

XRPD : Compare diffraction patterns to identify crystalline vs. amorphous phases.

Solubility assays : Use standardized shake-flask methods in buffered solutions (pH 1.2–7.4).

Thermodynamic modeling : Apply Hansen solubility parameters to correlate solubility with solvent polarity .

Q. Q7. What green chemistry approaches can minimize waste in the synthesis of this compound?

Methodological Answer:

- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME), a safer, biodegradable solvent.

- Catalysis : Use immobilized lipases or Fe₃O₄ nanoparticles to reduce reaction steps and enable catalyst recycling .

- Atom economy : Design one-pot syntheses to avoid intermediate isolation (e.g., tandem cyclization-esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.